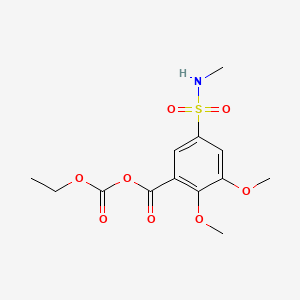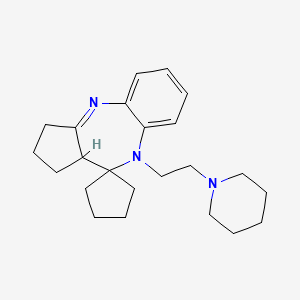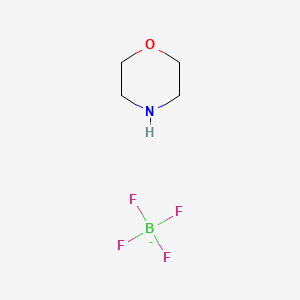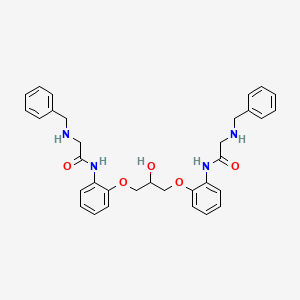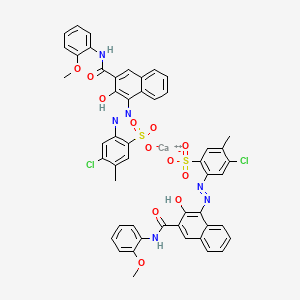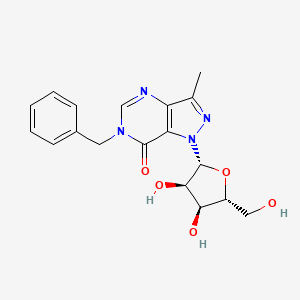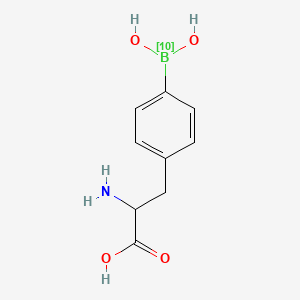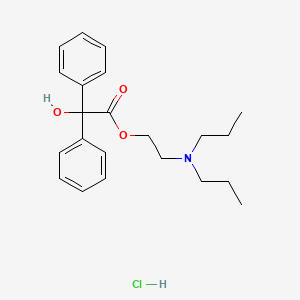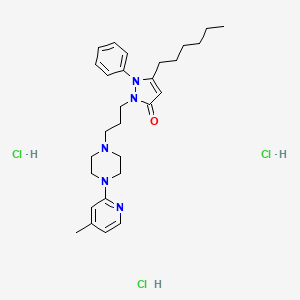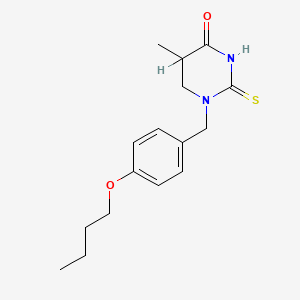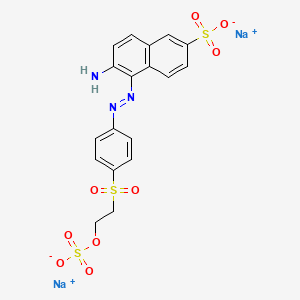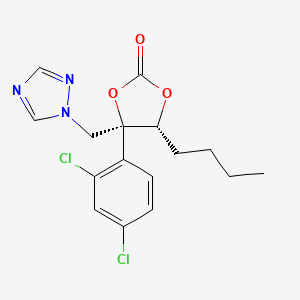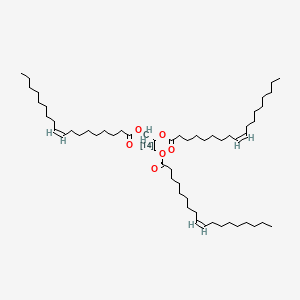
(1-14C)Triolein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-14C)Triolein, also known as glycerol tri[1-14C]oleate, is a radiolabeled compound where the carbon-1 position of the oleic acid moiety is labeled with carbon-14. This compound is a type of triglyceride, which is a glycerol molecule esterified with three fatty acid molecules. Triolein is a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling with carbon-14 allows for the tracking and study of metabolic processes involving fats.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-14C)Triolein involves the esterification of glycerol with oleic acid, where the oleic acid is labeled with carbon-14 at the carbon-1 position. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of the carbon-14 label. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity and specific activity .
化学反应分析
Types of Reactions
(1-14C)Triolein undergoes various chemical reactions, including:
Oxidation: The oxidation of triolein involves the breakdown of the triglyceride into smaller molecules, such as carbon dioxide and water.
Hydrolysis: Hydrolysis of triolein results in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Major Products Formed
科学研究应用
(1-14C)Triolein is widely used in scientific research due to its radiolabeling, which allows for the tracking of metabolic processes. Some key applications include:
Fat Absorption Studies: The compound is used in breath tests to study the absorption of fats in the small intestine.
Lipid Metabolism Research: It helps in understanding the distribution and breakdown of fats in the body.
Medical Diagnostics: This compound is used in diagnostic tests to assess fat malabsorption and related disorders.
Biokinetics and Radiation Dosimetry: It is used to study the biokinetics and radiation dosimetry in patients undergoing specific diagnostic tests.
作用机制
The mechanism of action of (1-14C)Triolein involves its incorporation into metabolic pathways where it undergoes hydrolysis by lipases to release free fatty acids and glycerol. The radiolabeled carbon-14 allows for the tracking of these metabolites through various pathways, including oxidation to carbon dioxide, which can be measured in breath tests . This tracking helps in understanding the absorption, distribution, and metabolism of fats in the body .
相似化合物的比较
Similar Compounds
Triolein (Glyceryl Trioleate): The non-radiolabeled form of (1-14C)Triolein, used in similar metabolic studies but without the ability to track the compound through radiolabeling.
Tripalmitin: Another triglyceride, but derived from glycerol and palmitic acid, used in studies of fat metabolism and absorption.
Uniqueness
The uniqueness of this compound lies in its radiolabeling, which allows for precise tracking and measurement of metabolic processes involving fats. This capability makes it an invaluable tool in research and diagnostic applications, providing insights that non-radiolabeled compounds cannot offer .
属性
CAS 编号 |
19393-08-9 |
|---|---|
分子式 |
C57H104O6 |
分子量 |
887.4 g/mol |
IUPAC 名称 |
2,3-bis[[(Z)-octadec-9-enoyl]oxy](114C)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+2 |
InChI 键 |
PHYFQTYBJUILEZ-ZNBQCXRNSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([14CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


